molecular formula C10H15FO4S B2670524 Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 2137779-76-9

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate

Cat. No. B2670524
M. Wt: 250.28
InChI Key: BVFBVEYAMDVOSS-UHFFFAOYSA-N
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Description

“Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate” is a chemical compound with the CAS Number: 2137779-76-9 . It has a molecular weight of 250.29 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate and related compounds have been extensively studied for their synthetic utility in organic chemistry. These compounds serve as precursors or intermediates in the synthesis of various complex molecules due to their unique chemical structures. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized via Aza-Diels-Alder reactions, demonstrating the utility of bicyclic compounds in asymmetric synthesis (Waldmann & Braun, 1991). Additionally, the synthesis of multicyclic pyrrolidines through copper(I) catalyzed photobicyclization of ethyl N,N-diallyl carbamates further showcases the application of these compounds in creating bi- or tricyclic structures incorporating the N-carboethoxy-3-azabicyclo[3.2.0] heptane moiety (Salomon et al., 1984).

Crystal Structure Analysis

The crystal structure analysis of related bicyclic compounds has provided insights into their molecular configurations and potential interactions in solid states. For instance, the crystal structure of 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid revealed intermolecular hydrogen bonds and C—H⋯O interactions, which are crucial for understanding the packing and stability of these molecules in crystalline forms (Choi et al., 2009).

Applications in Fluorine Chemistry

The research on ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is part of a broader interest in fluorine chemistry, where the introduction of fluorine atoms or fluorine-containing groups into organic compounds has significant implications for the development of pharmaceuticals, agrochemicals, and material science. The synthesis of cis-2-fluorocyclopropanecarboxylic acid through rhodium-catalyzed cyclopropanation represents an example of the stereoselective introduction of fluorine into cyclopropane rings, highlighting the versatility of fluorine in synthesizing bioactive compounds (Shibue & Fukuda, 2014).

Advanced Material Development

Further research has explored the application of fluorine-containing compounds in the development of advanced materials. For example, significant conductivity enhancement of poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films through treatment with amphiphilic fluoro compounds illustrates the role of fluorinated compounds in improving the performance of optoelectronic devices (Xia & Ouyang, 2012).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBVEYAMDVOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate

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